1,4'-Bipiperidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperidin-4-ylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDEKNMSAXDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4876-60-2 | |

| Record name | 1,4'-bipiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,4'-Bipiperidine Dihydrochloride

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of 1,4'-Bipiperidine dihydrochloride (CAS No: 4876-60-2). As a critical intermediate and structural motif in modern drug discovery, particularly in the synthesis of oncology agents like Irinotecan, a thorough understanding of its chemical behavior is paramount for researchers, chemists, and drug development professionals.[1] This document delineates its physicochemical properties, spectroscopic signature, reactivity, and essential protocols for its synthesis and handling, serving as a vital resource for its effective application in pharmaceutical research and development.

Introduction: The Strategic Importance of the Bipiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle.[2] 1,4'-Bipiperidine, which consists of two piperidine rings linked at the 1 and 4' positions, leverages these advantages, offering a semi-rigid, three-dimensional structure that is instrumental in orienting pharmacophores for optimal target engagement.[3]

The dihydrochloride salt form of 1,4'-Bipiperidine is of particular industrial and research significance. The protonation of the two basic nitrogen atoms enhances the compound's crystallinity and solubility in aqueous and protic solvents, simplifying handling, purification, and formulation processes.[3] Its most notable application is as a fundamental building block in the multi-step synthesis of Irinotecan, a potent topoisomerase I inhibitor used in cancer chemotherapy.[1] The purity and structural integrity of this intermediate are directly correlated with the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides the core chemical knowledge required to utilize this valuable compound effectively.

Molecular Structure and Physicochemical Properties

This compound is the salt derived from the reaction of the free base, 1,4'-Bipiperidine, with two equivalents of hydrochloric acid. The protonation occurs at the secondary amine of one ring and the tertiary amine of the other, resulting in a dicationic species balanced by two chloride anions.

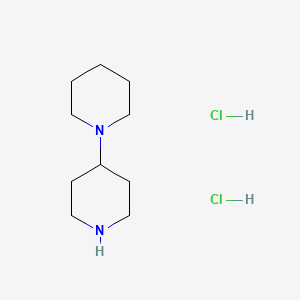

Figure 1: Chemical Structure of this compound

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4876-60-2 | [4][5][6] |

| Molecular Formula | C₁₀H₂₂Cl₂N₂ | [4][7] |

| Molecular Weight | 241.20 g/mol | [5][7] |

| IUPAC Name | 1-piperidin-4-ylpiperidine;dihydrochloride | [7] |

| Appearance | White to yellow or light brown solid/powder | [3] |

| Purity | Typically ≥97-98% | [5][8] |

| Solubility | Highly soluble in water; soluble in methanol and ethanol. | [3] |

| Storage | Inert atmosphere, room temperature, keep dry and cool. | [6][9] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process: first, the synthesis of the 1,4'-Bipiperidine free base, followed by salt formation. The most common route to the free base is the reductive amination of 4-piperidone with piperidine.

Causality in Experimental Design

The choice of a reductive amination strategy is deliberate. It is a robust and high-yielding method for forming C-N bonds. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is selective for the iminium ion intermediate and tolerant of the slightly acidic conditions required for iminium formation, minimizing side reactions. The subsequent conversion to the dihydrochloride salt is not just for solubility; it provides a reliable method for purification through crystallization, effectively removing unreacted starting materials and by-products.

Step-by-Step Synthesis Workflow

Figure 2: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in dichloromethane (DCM, ~0.5 M), add piperidine (1.1 equivalents). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C. Allow the reaction to stir at room temperature overnight.

-

Aqueous Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate or 1M NaOH until the aqueous phase is basic (pH > 10).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4'-Bipiperidine as an oil or low-melting solid.

-

Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol or ethanol. Cool the solution in an ice bath. Add a solution of HCl in diethyl ether (2.2 equivalents) dropwise with stirring.

-

Isolation and Drying: A white precipitate will form. Continue stirring in the ice bath for 30 minutes. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Spectroscopic Characterization

Authenticating the structure and purity of this compound is essential. The following section details the expected spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups. The dihydrochloride salt has a distinct signature compared to its free base. An Attenuated Total Reflectance (ATR) IR spectrum is typically acquired on the solid sample.

Expected IR Spectral Features:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3000-2700 | Broad, Strong | N-H⁺ Stretch | The broadness is characteristic of the ammonium salt (both R₂N-H⁺ and R₃N-H⁺).[7] |

| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic C-H stretching from the piperidine rings. |

| ~1600-1500 | Medium, Broad | N-H⁺ Bending | Bending vibrations of the ammonium groups. |

| ~1100-1000 | Medium | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds. |

Note: This data is interpreted based on the ATR-IR spectrum available from PubChem, provided by Sigma-Aldrich.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in D₂O, where the acidic N-H protons will exchange and may not be observed.

Expected ¹H NMR Spectrum (in D₂O): The spectrum will be complex due to the overlapping signals of the two piperidine rings. Protonation of the nitrogens causes a significant downfield shift (deshielding) of adjacent protons compared to the free base.

-

δ ~3.0-3.8 ppm (multiplets): Protons alpha to the nitrogen atoms (C-H adjacent to N⁺). These are the most deshielded aliphatic protons.

-

δ ~1.5-2.5 ppm (multiplets): Remaining ring protons. The complexity arises from the chair conformations and axial/equatorial relationships.

Expected ¹³C NMR Spectrum (in D₂O): The spectrum will show up to 10 unique carbon signals, depending on the symmetry and conformational dynamics in solution.

-

δ ~50-65 ppm: Carbons alpha to the nitrogen atoms.

-

δ ~20-35 ppm: Carbons beta and gamma to the nitrogen atoms.

Rationale: The electron-withdrawing effect of the positively charged nitrogen atoms deshields the adjacent carbon and hydrogen atoms, shifting their signals to a higher chemical shift (ppm) compared to the neutral free base. For reference, the α-carbons in neutral piperidine appear around 47 ppm, while the β and γ carbons are around 27 and 25 ppm, respectively.[10]

Chemical Reactivity and Applications

The utility of this compound in synthesis stems from the reactivity of its parent free base. To use it in reactions, the dihydrochloride salt must first be neutralized with a suitable base (e.g., triethylamine, sodium carbonate) to liberate the nucleophilic nitrogen atoms.

Figure 3: Core reactivity of the 1,4'-Bipiperidine scaffold.

Key Reactions:

-

N-Alkylation: The secondary amine of the free base can be readily alkylated using alkyl halides (R-X) in the presence of a base. This is a primary method for introducing substituents to modify the molecule's properties.

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a critical step in the synthesis of many pharmaceutical agents, including the attachment of the camptothecin moiety to form Irinotecan.[11][12]

-

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ to form a new tertiary amine, further functionalizing the scaffold.

This versatile reactivity makes 1,4'-Bipiperidine a valuable pharmacophore and a key intermediate for constructing complex, biologically active molecules.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be protected from moisture. Keep away from strong oxidizing agents.

-

Toxicity: May cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound is a foundational building block in modern synthetic and medicinal chemistry. Its favorable physicochemical properties, conferred by the dihydrochloride salt form, combined with the versatile reactivity of its parent free base, make it an indispensable intermediate. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its successful application in the development of novel therapeutics.

References

-

The Chemistry Behind Cancer Treatment: 1,4'-Bipiperidine in Irinotecan Synthesis. Kingchem. [Link]

-

ResearchGate. Synthesis of 3-substituted 1,4'-bipiperidine.... [Link]

-

JIN DUN Chemical. China 4-(1-piperidino)piperidine; 1,4′-bipiperidine manufacturers and suppliers. [Link]

-

PubChem. Piperidine. [Link]

-

PubChem. This compound. [Link]

- Google Patents. US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

-

European Patent Office. PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). [Link]

-

PubChem. 1,4'-Bipiperidine. [Link]

-

Abdelshaheed, M. M., et al. Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

-

Wikipedia. Piperidine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Matrix Fine Chemicals. This compound | CAS. [Link]

-

Pipzine Chemicals. 1,4'-Bipiperidine-1'-carboxylic Acid.... [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. China 4-(1-piperidino)piperidine; 1,4′-bipiperidine manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 2. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4 [evitachem.com]

- 4. CAS 4876-60-2 | 3H32-1-BM | MDL MFCD06658209 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. CAS 4876-60-2 | this compound - Synblock [synblock.com]

- 6. 4876-60-2|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C10H22Cl2N2 | CID 22481888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound,4876-60-2-Amadis Chemical [amadischem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 11. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

A Senior Application Scientist's Guide to the Physicochemical Properties of 1,4'-Bipiperidine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction & Significance

1,4'-Bipiperidine dihydrochloride is a pivotal chemical entity, recognized primarily for its role as a versatile building block in synthetic and medicinal chemistry. Comprising two interconnected piperidine rings, this dihydrochloride salt is a crucial intermediate in the synthesis of numerous biologically active compounds, most notably the topoisomerase inhibitor and anticancer drug, irinotecan.[1] Its structural scaffold is also explored in the development of chemokine receptor modulators and other novel therapeutic agents.[1]

For the researcher or drug development professional, a thorough understanding of the physical properties of this compound is not merely academic; it is a fundamental prerequisite for its effective handling, application, and optimization in experimental workflows. Properties such as solubility, melting point, and stability directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the successful integration of this scaffold into more complex molecular architectures. This guide provides an in-depth examination of these core properties, grounded in established analytical techniques and field-proven insights.

Section 2: Core Physicochemical Profile

The intrinsic properties of this compound dictate its behavior in a laboratory setting. The conversion of the parent bipiperidine, a basic compound, into its dihydrochloride salt form significantly enhances its crystallinity and aqueous solubility, making it more amenable to use in various synthetic and biological applications.[1]

A summary of its key physical and chemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-piperidin-4-ylpiperidine;dihydrochloride | [2][3] |

| Synonyms | 4-(1-Piperidinyl)piperidine dihydrochloride; [1,4']Bipiperidinyl 2HCl | [2][4][5] |

| CAS Number | 4876-60-2 | [4][5][6][7] |

| Molecular Formula | C₁₀H₂₂Cl₂N₂ | [2][3][5] |

| Molecular Weight | 241.20 g/mol | [2][3] |

| Appearance | White to yellow solid, powder, or crystals | [1][5] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Highly soluble in water; Soluble in methanol and ethanol | [1] |

| pKa (Parent) | ~11 (for piperidine) | [1] |

| Exact Mass | 240.1160041 g/mol | [2][3] |

The high water solubility is a direct consequence of its ionic salt form, a critical feature for its use in aqueous reaction media and for biological assays.[1] The basic nature of the nitrogen atoms, with a pKa of approximately 11 for the parent piperidine moiety, implies that the dihydrochloride salt is stable in acidic to neutral conditions.[1] This stability is essential for its storage and handling, preventing disproportionation back to the less soluble free base.

Section 3: Structural & Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount. Spectroscopic methods provide the necessary tools for this validation.

-

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR spectra are available for this compound.[3] The spectrum would be expected to show characteristic C-H stretching frequencies for the aliphatic rings, C-N stretching, and broad N-H stretching bands associated with the protonated amine hydrochloride salts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. While specific spectra for the 1,4'-isomer dihydrochloride are not broadly published, the analysis of the related 4,4'-isomer provides a reference for the types of signals to expect from the piperidine ring protons and carbons.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition, with the monoisotopic mass being a key identifier.[2][3]

Below is a diagram representing the chemical structure of this compound.

Caption: Structure of this compound.

Section 4: Experimental Protocols for Property Determination

The trustworthiness of physical property data hinges on robust and well-executed experimental protocols. The following sections detail the methodologies for determining two critical parameters.

Determination of Melting Point Range (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.

-

Finely powder a small amount of the sample using a mortar and pestle to ensure uniform heat distribution.

-

Jab the open end of a glass capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The final packed height should be 2-3 mm.

-

Causality Insight: A sample height greater than 3 mm will result in a wider, inaccurate melting range due to a temperature gradient across the sample.

-

-

Apparatus Setup (e.g., Mel-Temp):

-

Insert the packed capillary tube into the heating block.

-

Set the heating rate. For an unknown or initial measurement, a rapid ramp (10-20 °C/min) can be used to find an approximate range.

-

For an accurate measurement, set the starting temperature to ~20 °C below the expected melting point and use a slow ramp rate of 1-2 °C per minute.

-

Causality Insight: A slow heating rate is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading.

-

-

Data Acquisition:

-

Observe the sample through the magnified viewfinder.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T₂) at which the last crystal melts, and the entire sample is a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

Perform at least two careful determinations to ensure consistency.

-

The following workflow diagram illustrates this self-validating process.

Caption: Workflow for accurate melting point determination.

Aqueous Solubility Assessment (Equilibrium Shake-Flask Method)

Determining the aqueous solubility is vital for drug development, influencing everything from dissolution rate to bioavailability. The shake-flask method is the gold standard for measuring equilibrium solubility.

Methodology:

-

Media Preparation:

-

Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 4.5, and pH 6.8 for simulated intestinal fluid).

-

The use of multiple pH points is critical for an ionizable compound like this compound to understand its pH-solubility profile.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential.

-

Causality Insight: Having excess solid ensures that the solution is truly saturated at equilibrium. Without it, you would only be measuring that the compound is soluble up to that concentration.

-

Place the vials in a shaker bath maintained at a constant, physiologically relevant temperature (e.g., 37 ± 1 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary studies by sampling at various time points until the concentration in solution remains constant.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved micro-particulates.

-

Causality Insight: Filtration is a critical self-validating step. Failure to remove all solid particles will lead to an erroneously high and non-reproducible measurement of solubility.

-

Accurately dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC).

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L for each pH condition.

-

It is also good practice to measure the final pH of the saturated solution to ensure the buffer capacity was sufficient.

-

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical intermediate.

-

Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation. Inhalation may cause respiratory irritation. The free base form is corrosive and can cause severe skin burns and eye damage.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10] Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep it away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.

Section 6: Conclusion

This compound is a foundational building block in modern organic synthesis and drug discovery. Its physical properties—notably its high water solubility, crystalline nature, and thermal characteristics—are determinative factors in its successful application. By employing robust, validated experimental protocols as detailed in this guide, researchers can ensure the generation of accurate and reliable data, facilitating more efficient and predictable research and development outcomes. A comprehensive grasp of this compound's physicochemical profile is the first step toward unlocking its full potential in the creation of next-generation therapeutics.

References

-

1,4'-bipiperidine, Dihydrochloride | 4876-60-2 . Chemical Information Services. [Link]

-

This compound . HENAN SUNLAKE ENTERPRISE CORPORATION. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

4,4'-Bipiperidine dihydrochloride | 78619-84-8 . PubChem, National Center for Biotechnology Information. [Link]

-

1,4'-Bipiperidine | 4897-50-1 . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4 [evitachem.com]

- 2. CAS 4876-60-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | C10H22Cl2N2 | CID 22481888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4876-60-2 | CAS DataBase [m.chemicalbook.com]

- 5. This compound, CasNo.4876-60-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. 4876-60-2|this compound|BLD Pharm [bldpharm.com]

- 7. CAS 4876-60-2 | this compound - Synblock [synblock.com]

- 8. 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum [chemicalbook.com]

- 9. 1,4'-Bipiperidine, 99% | Fisher Scientific [fishersci.ca]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,4'-Bipiperidine Dihydrochloride (CAS 4876-60-2)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1,4'-Bipiperidine dihydrochloride. It delves into the core chemical properties, synthesis, analytical methodologies, and pivotal applications of this versatile chemical intermediate, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of the Bipiperidine Scaffold

The 1,4'-Bipiperidine motif is a privileged scaffold in modern medicinal chemistry, recognized for its conformational flexibility and ability to bridge various pharmacophoric elements.[1] Its dihydrochloride salt form, this compound (CAS 4876-60-2), enhances aqueous solubility and crystallinity, rendering it an indispensable building block in numerous synthetic workflows.[1] This guide will elucidate the fundamental and applied aspects of this compound, providing a robust framework for its effective utilization in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4876-60-2 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₂₂Cl₂N₂ | [2][3][5][6] |

| Molecular Weight | 241.20 g/mol | [2][3][4][5] |

| Appearance | White to yellow solid/powder | [1][6][7] |

| Melting Point | Varies based on purity | [1] |

| Solubility | Highly soluble in water; soluble in methanol and ethanol | [1] |

| Exact Mass | 240.1160041 g/mol | [2][5] |

| Topological Polar Surface Area | 15.3 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Structural Confirmation: Spectroscopic Analysis

The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the piperidine ring protons. While specific shifts can vary with the solvent, the spectrum generally shows a complex pattern of multiplets in the aliphatic region corresponding to the axial and equatorial protons of the two piperidine rings.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the bipiperidine core, aiding in the confirmation of the overall carbon framework.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The monoisotopic mass is observed at approximately 240.116 g/mol .[2][5]

Synthesis and Purification

The synthesis of this compound is a key process for its application as a pharmaceutical intermediate. While several synthetic routes exist, a common approach involves the reaction of 4-piperidinopiperidine with a source of carbonyl chloride, such as phosgene or its safer equivalents (diphosgene, triphosgene), followed by the formation of the dihydrochloride salt.[8]

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for producing high-purity [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride, a closely related and crucial intermediate for irinotecan synthesis, which highlights the core reaction involving 4-piperidinopiperidine.[8]

Caption: Generalized workflow for the synthesis of a 1,4'-bipiperidine derivative.

Step-by-Step Synthetic Protocol (Illustrative)

The following is an illustrative protocol based on principles described in the literature for the synthesis of a key intermediate derived from 4-piperidinopiperidine.[8]

-

Reaction Setup: Charge a suitable reaction vessel with 4-piperidinopiperidine and methylene chloride as the solvent.[8]

-

Phosgenation: Under controlled temperature conditions, introduce a phosgene equivalent (e.g., triphosgene) to the reaction mixture.[8] The use of methylene chloride as a solvent is advantageous for achieving high yield and purity.[8]

-

Solvent Exchange and Distillation: Upon completion of the reaction, an additional distillation solvent may be added to raise the distillation temperature, which aids in the removal of impurities.[8]

-

Crystallization and Isolation: Cool the mixture to induce crystallization of the product.[9]

-

Filtration and Washing: Collect the crystalline product by filtration and wash with an appropriate solvent (e.g., a mixture of acetonitrile and water) to remove residual impurities.[9]

-

Drying: Dry the final product under reduced pressure to obtain the pure compound.[9]

Applications in Drug Discovery and Development

This compound is a versatile building block with significant applications in the pharmaceutical industry.

Key Intermediate in the Synthesis of Irinotecan

One of the most prominent applications of 1,4'-Bipiperidine derivatives is in the synthesis of Irinotecan, a topoisomerase inhibitor used in the treatment of various cancers.[1][8][9] The bipiperidine moiety is crucial for the drug's pharmacological activity.[1]

Scaffold for Novel Therapeutics

The 1,4'-bipiperidine scaffold is a valuable pharmacophore in the design of novel therapeutic agents targeting a range of biological targets.[1]

-

Chemokine Receptor Modulation: Derivatives of 1,4'-bipiperidine have shown potential as modulators of chemokine receptors, such as CCR3 and CCR5, which are implicated in inflammatory responses and viral entry (e.g., HIV).[1]

-

PARP Inhibitors: The bipiperidine structure can act as a linker between different pharmacophoric groups in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[1]

-

Antipsychotics and Analgesics: Historically, the bipiperidine structure has been integral to the development of antipsychotic and analgesic drugs, with modifications to the scaffold influencing dopamine receptor selectivity.[1]

The following diagram illustrates the central role of this compound as a starting material for diverse therapeutic agents.

Caption: Diverse therapeutic applications stemming from 1,4'-bipiperidine.

Quality Control and Analytical Workflow

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A robust quality control workflow is essential.

Recommended Analytical Techniques

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. |

| Gas Chromatography (GC) | An alternative method for assessing purity, particularly for volatile impurities. |

| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any structural isomers or related impurities. |

| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of key functional groups. |

| Elemental Analysis | To determine the elemental composition (C, H, N, Cl) and confirm the dihydrochloride salt form. |

Quality Control Workflow Diagram

Caption: A typical quality control workflow for this compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[10][11][12]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[10][11] Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

-

Spills: In case of a spill, clean up immediately using appropriate procedures to avoid generating dust.[11]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features and favorable physicochemical properties make it a valuable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is crucial for leveraging its full potential in the advancement of pharmaceutical research and development.

References

- EvitaChem. (n.d.). Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4.

- PharmaCompass. (n.d.). CAS 4876-60-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- ChemicalBook. (n.d.). 4876-60-2 | CAS DataBase.

- AK Scientific, Inc. (n.d.). 3,3-Difluoro-1,4'-bipiperidine dihydrochloride.

- Apollo Scientific. (n.d.). 1,4'-Bipiperidine.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound.

- Synblock. (n.d.). CAS 4876-60-2 | this compound.

- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2022). SAFETY DATA SHEET.

- European Patent Office. (2013). PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF.

- Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

- PubChem. (n.d.). This compound.

- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound.

Sources

- 1. Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4 [evitachem.com]

- 2. CAS 4876-60-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 4876-60-2 | CAS DataBase [m.chemicalbook.com]

- 4. CAS 4876-60-2 | this compound - Synblock [synblock.com]

- 5. This compound | C10H22Cl2N2 | CID 22481888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.4876-60-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. This compound, CasNo.4876-60-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. aksci.com [aksci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

The Architectural Versatility of 1,4'-Bipiperidine Dihydrochloride: A Technical Guide for Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. Among these, the 1,4'-bipiperidine motif has emerged as a structure of significant interest. Its inherent conformational flexibility, coupled with the ability to present functional groups in distinct spatial orientations, has rendered it a valuable building block in the synthesis of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of 1,4'-Bipiperidine dihydrochloride, offering researchers, scientists, and drug development professionals a comprehensive understanding of its molecular architecture, synthesis, and multifaceted applications. We will delve into the causality behind its synthetic routes, the rationale for its use in drug design, and the critical structure-activity relationships that govern its biological activity, thereby providing a robust foundation for its strategic deployment in the pursuit of novel therapeutics.

Molecular Structure and Physicochemical Properties: A Foundation for Design

This compound is the salt form of 1,4'-bipiperidine, a heterocyclic amine consisting of two piperidine rings linked at the 1 and 4' positions. The dihydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation in a laboratory setting.

Structural Elucidation

The molecular structure of this compound is characterized by two saturated six-membered rings, each containing a nitrogen atom. The linkage between the nitrogen of one ring and the C4 position of the other creates a unique and flexible scaffold.

Caption: 2D representation of this compound.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂Cl₂N₂ | PubChem[1] |

| Molecular Weight | 241.20 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | |

| CAS Number | 4876-60-2 | PubChem[1] |

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. While a publicly available, fully assigned high-resolution spectrum for the dihydrochloride is not readily found in peer-reviewed literature, typical chemical shifts for the parent 1,4'-bipiperidine can be referenced from databases such as PubChem. For the dihydrochloride salt, protonation of the nitrogen atoms will lead to downfield shifts of adjacent protons and carbons in the ¹H and ¹³C NMR spectra, respectively.

¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets in the aliphatic region. The protons on the carbons adjacent to the positively charged nitrogen atoms will be deshielded and appear at a lower field compared to the parent compound.

¹³C NMR (Carbon-13 NMR): The carbon atoms alpha to the nitrogen atoms will exhibit a downfield shift upon protonation. The spectrum will show distinct signals for the non-equivalent carbons in the two piperidine rings.

Mass Spectrometry (MS): The mass spectrum of the free base (1,4'-Bipiperidine) would show a molecular ion peak (M+) at m/z 168.28.[2]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the ammonium salts, typically in the range of 2200-3000 cm⁻¹, and C-H stretching vibrations around 2800-3000 cm⁻¹.

Synthesis and Manufacturing: From Precursors to a Privileged Scaffold

The synthesis of this compound is a critical process for its application in the pharmaceutical industry. The most common and industrially scalable method involves the reaction of 4-piperidinopiperidine with a source of carbonyl chloride, followed by the formation of the hydrochloride salt.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound starts from the commercially available 4-piperidinopiperidine. The key transformation is the formation of the hydrochloride salt.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established industrial processes for the synthesis of related bipiperidinyl derivatives. This self-validating system ensures high purity and yield, critical for pharmaceutical applications.

Objective: To synthesize this compound from 4-piperidinopiperidine.

Materials:

-

4-Piperidinopiperidine

-

Triphosgene (or diphosgene/phosgene)

-

Methylene chloride (DCM)

-

Toluene

-

Hydrochloric acid (concentrated)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene in anhydrous methylene chloride under an inert atmosphere.

-

Addition of Starting Material: Prepare a solution of 4-piperidinopiperidine in anhydrous methylene chloride. Add this solution dropwise to the triphosgene solution at a controlled temperature (typically 20-25 °C) with efficient stirring. The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.

-

Solvent Exchange and Crystallization: Once the reaction is complete, distill off a portion of the methylene chloride. Add an aprotic solvent like toluene to the reaction mixture. Continue the distillation to remove the remaining methylene chloride. The product, [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride, will start to crystallize.

-

Isolation of Intermediate: Cool the mixture to room temperature to complete the crystallization. Filter the crystalline solid and wash it with toluene to remove any soluble impurities.

-

Hydrolysis and Salt Formation: The isolated carbonyl chloride intermediate is then carefully hydrolyzed. Subsequently, treatment with hydrochloric acid yields the desired this compound.

-

Purification and Drying: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purified crystals are then dried under vacuum to a constant weight.

Self-Validation: The purity of the final product should be assessed using HPLC (should be >99%), and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to the literature value.

Applications in Drug Development: A Scaffold for Therapeutic Innovation

The 1,4'-bipiperidine scaffold is a key component in a number of clinically significant drugs and is actively being explored in the development of new therapeutic agents. Its structural features allow it to serve as a versatile linker or as a core element that interacts directly with biological targets.

Case Study: Irinotecan - A Topoisomerase I Inhibitor

The most prominent example of a drug containing the 1,4'-bipiperidine moiety is Irinotecan , a chemotherapeutic agent used in the treatment of various cancers, most notably colorectal cancer.[3]

Mechanism of Action: Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription.[4] Topoisomerase I relaxes supercoiled DNA by creating transient single-strand breaks. SN-38 binds to the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand.[4] This leads to the accumulation of DNA single-strand breaks, which, when encountered by the replication machinery, are converted into lethal double-strand breaks, ultimately triggering apoptosis (programmed cell death).[4]

The 1,4'-bipiperidine-1'-carboxylate moiety of irinotecan is crucial for its prodrug properties, influencing its solubility and metabolic activation to the potent SN-38.

Caption: Signaling pathway of Irinotecan-mediated Topoisomerase I inhibition.

Emerging Roles: Chemokine Receptor Antagonism

The 1,4'-bipiperidine scaffold has also been identified as a key structural motif in the development of antagonists for chemokine receptors, which are G-protein coupled receptors (GPCRs) involved in inflammation and immune responses.[5] For example, derivatives of 1,4'-bipiperidine have been investigated as antagonists of the CCR2 and CCR5 receptors.

Mechanism of Action: Chemokine receptor antagonists containing the 1,4'-bipiperidine moiety typically act as competitive inhibitors, binding to the receptor and preventing the binding of its natural chemokine ligand. This blockage of the receptor prevents the initiation of downstream signaling cascades that are responsible for cell migration and activation.

Caption: General mechanism of chemokine receptor antagonism by a 1,4'-bipiperidine derivative.

Structure-Activity Relationships (SAR): Guiding Molecular Design

The effectiveness of 1,4'-bipiperidine as a scaffold lies in the ability to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. SAR studies on various derivatives have provided valuable insights for drug design.

-

Substitution on the Piperidine Nitrogens: The nitrogen atoms of the two piperidine rings are key points for modification. N-alkylation or N-acylation can significantly impact the molecule's interaction with its target and its overall physicochemical properties. For instance, in the development of histamine H3 receptor antagonists, modifications at the 1'-position of the bipiperidine scaffold were crucial for achieving high potency.

-

Substitution on the Piperidine Rings: Introducing substituents on the carbon atoms of the piperidine rings can influence the conformational preferences of the molecule and introduce new points of interaction with the target protein.

-

Bioisosteric Replacements: Replacing one of the piperidine rings with other cyclic or acyclic structures can be a strategy to modulate properties such as lipophilicity and metabolic stability.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. It is classified as an irritant and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound represents a privileged scaffold with a proven track record in the development of successful therapeutics. Its synthetic accessibility and the versatility of its structure provide a fertile ground for the generation of diverse chemical libraries for high-throughput screening. The continued exploration of the chemical space around the 1,4'-bipiperidine core, guided by a deep understanding of its SAR, holds significant promise for the discovery of novel drugs targeting a wide range of diseases. As our understanding of complex biological pathways deepens, the strategic application of such versatile molecular architectures will undoubtedly remain a cornerstone of successful drug discovery and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

JIN DUN Chemical. (n.d.). 4-(1-piperidino)piperidine; 1,4′-bipiperidine. Retrieved from [Link]

- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.

- Fernandes, D. J., D'arpa, P., & Gottlieb, G. A. (1996). Role of topoisomerase I in the cytotoxic effects of camptothecin and derivatives. In The Camptothecins (pp. 13-23). Springer, Boston, MA.

- Gerber, D. E. (2008). Targeted therapies: a new generation of cancer treatments. American family physician, 77(3), 311-319.

- Allen, S. J., Crown, S. E., & Handel, T. M. (2007). Chemokine: receptor structure, interactions, and antagonism. Annual review of immunology, 25, 787-820.

Sources

- 1. This compound | C10H22Cl2N2 | CID 22481888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. China 4-(1-piperidino)piperidine; 1,4′-bipiperidine manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

The 1,4'-Bipiperidine Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

Abstract

The 1,4'-bipiperidine dihydrochloride, while not possessing a significant pharmacological action in itself, represents a cornerstone scaffold in modern medicinal chemistry. Its true value is realized as a "privileged structure"—a molecular framework that is capable of providing ligands for diverse biological targets through strategic modification. The semi-rigid, yet conformationally flexible nature of the bipiperidine core allows it to serve as a versatile linker, orienting pharmacophoric groups in three-dimensional space to achieve high-affinity interactions with a range of enzymes and receptors. This technical guide provides an in-depth analysis of the role of the 1,4'-bipiperidine moiety in defining the mechanism of action for several classes of clinically relevant and experimental therapeutics, including topoisomerase inhibitors, chemokine receptor antagonists, PARP inhibitors, and antimalarial agents. We will explore the structure-activity relationships, detail exemplary synthetic protocols, and present visual workflows to illuminate the profound impact of this scaffold on drug design and development.

Introduction to the 1,4'-Bipiperidine Scaffold

1,4'-Bipiperidine is a heterocyclic organic compound consisting of two piperidine rings connected via a nitrogen atom of one ring to the C4 position of the other.[1] In laboratory and industrial settings, it is commonly handled as its dihydrochloride salt (C₁₀H₂₂Cl₂N₂) to improve stability and solubility.[2] While direct biological activity of the parent compound is limited, its significance in pharmacology is immense. It serves as a key starting material and structural motif in a multitude of active pharmaceutical ingredients (APIs).[3]

The utility of the 1,4'-bipiperidine scaffold stems from several key physicochemical properties:

-

Structural Rigidity and Flexibility: The piperidine rings provide a degree of conformational restriction, which can reduce the entropic penalty upon binding to a biological target. However, the single bond connecting the two rings allows for torsional flexibility, enabling the molecule to adopt various conformations to fit different binding pockets.

-

Basic Nitrogen Centers: The presence of two nitrogen atoms provides basic centers that can be protonated at physiological pH. This is crucial for forming ionic interactions with acidic residues in target proteins and can significantly influence the pharmacokinetic properties of a drug, such as solubility and cell permeability.

-

Synthetic Tractability: The secondary amine on one of the piperidine rings is a reactive handle that allows for straightforward chemical modification through reactions like N-alkylation, acylation, and reductive amination.[3][4] This synthetic accessibility makes it an ideal building block for generating large libraries of diverse compounds for high-throughput screening.

The following sections will delve into specific examples of how this versatile scaffold has been expertly employed to create drugs with distinct and potent mechanisms of action.

Caption: Versatility of the 1,4'-Bipiperidine scaffold in drug development.

Application in Enzyme Inhibition

The 1,4'-bipiperidine scaffold has been instrumental in the design of potent enzyme inhibitors, where it often functions as a linker connecting key binding motifs or as a core structure that provides the necessary orientation for activity.

Topoisomerase Inhibitors: The Case of Irinotecan

Irinotecan (CPT-11) is a key chemotherapeutic agent used in the treatment of various solid tumors, most notably colorectal cancer.[5] It is a semi-synthetic derivative of camptothecin, a natural alkaloid that inhibits DNA topoisomerase I.[6] The mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks during replication and ultimately triggers apoptosis.[5]

The structure of irinotecan incorporates a [1,4'bipiperidine]-1'-carboxylate moiety.[3] This side chain is crucial for the drug's efficacy and pharmacological profile. The 1,4'-bipiperidine group serves two primary functions:

-

Water Solubility: It significantly enhances the water solubility of the camptothecin core, which is otherwise poorly soluble, allowing for intravenous administration.

-

Prodrug Strategy: Irinotecan is a prodrug that is converted in the body by carboxylesterases to its active metabolite, SN-38. The bipiperidine moiety is cleaved off during this activation. While the bipiperidine itself is not directly involved in the interaction with the topoisomerase-DNA complex, its presence is a critical design element that enables the drug to be delivered effectively. The released 4-piperidinopiperidine (4PP) is detectable in plasma but at concentrations substantially lower than those required to induce apoptosis independently.[7]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[8][9] Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of targeted cancer therapies.[10][11]

The 1,4'-bipiperidine scaffold has been employed in the synthesis of novel PARP inhibitors. For example, in the creation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, the bipiperidine moiety is attached to the carboxamide group.[12] In this context, the scaffold acts as a linker that connects the pharmacophore (which mimics the NAD⁺ cofactor of PARP1) to other parts of the molecule that can establish additional interactions within the enzyme's binding site or modulate the compound's physicochemical properties.[13] The conformational properties of the bipiperidine can help position the molecule optimally to achieve high potency and selectivity.

Modulation of G-Protein Coupled Receptors (GPCRs)

The 1,4'-bipiperidine structure is a common feature in ligands designed to target GPCRs, particularly chemokine receptors.

Chemokine Receptor (CCR5) Antagonists

The C-C chemokine receptor type 5 (CCR5) is a GPCR that serves as a co-receptor for the entry of the most common strains of HIV-1 into host cells (macrophages and T-cells).[14] Therefore, antagonists of CCR5 can effectively block viral entry and are an important class of anti-HIV drugs.

Several series of potent CCR5 antagonists have been developed that incorporate a 1,4-disubstituted piperidine or bipiperidine core.[14][15] In these molecules, the bipiperidine scaffold often serves as a central hub. One piperidine nitrogen is typically N-alkylated with a group that occupies a hydrophobic pocket of the receptor, while the other piperidine ring is substituted with moieties that form key interactions with other regions of the receptor. For instance, studies on piperidine-4-carboxamide derivatives showed that introducing small hydrophobic substituents on a central phenyl ring linked to the piperidine increased binding affinity, leading to sub-nanomolar CCR5 antagonists.[15] The bipiperidine structure provides the correct geometry and spacing to allow these different parts of the molecule to engage with their respective subsites on the CCR5 receptor, preventing the conformational changes required for viral fusion.

Sources

- 1. 1,4'-Bipiperidine (4-Piperidinopiperidine) [lgcstandards.com]

- 2. Buy 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid [smolecule.com]

- 3. Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4 [evitachem.com]

- 4. mdpi.com [mdpi.com]

- 5. Irinotecan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. China 4-(1-piperidino)piperidine; 1,4′-bipiperidine manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 7. Clinical pharmacokinetics of the irinotecan metabolite 4-piperidinopiperidine and its possible clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PARP1 expression drives the synergistic antitumor activity of trabectedin and PARP1 inhibitors in sarcoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PARP inhibitor ABT-888 synergizes irinotecan treatment of colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacophore Analysis of the 1,4'-Bipiperidine Scaffold

Abstract

The 1,4'-bipiperidine moiety is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block in a multitude of clinically relevant molecules.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a cornerstone for engaging with a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.[1][3][4] This technical guide provides an in-depth analysis of the pharmacophoric features of the 1,4'-bipiperidine core. We will explore the principles of pharmacophore modeling, present detailed computational workflows for both ligand- and structure-based approaches, and establish a self-validating system to ensure the scientific integrity of the generated models. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage this scaffold in the rational design of novel therapeutics.

Introduction: The 1,4'-Bipiperidine Core as a Versatile Pharmacophore

1,4'-Bipiperidine dihydrochloride (PubChem CID: 22481888) is a foundational chemical entity.[5] While primarily utilized as a synthetic intermediate, the core bipiperidine structure is integral to the pharmacologically active portions of numerous approved drugs and clinical candidates.[6][7] Its derivatives have shown activity as antagonists for chemokine receptors like CCR1 and CCR3 (implicated in inflammatory diseases), histamine H3 receptors, and as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP4).[1][3][8][9][10]

The power of the 1,4'-bipiperidine scaffold lies in its dual nature:

-

Conformational Constraint and Flexibility: The two interconnected piperidine rings adopt predominantly chair conformations, but the linkage allows for specific spatial arrangements of substituents, enabling precise interaction with target binding sites.

-

Basic Nitrogen Centers: The nitrogen atoms can act as hydrogen bond acceptors or, when protonated under physiological conditions, as cationic interaction centers, which are crucial for anchoring ligands within many receptor binding pockets.

A pharmacophore, defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response," is an abstract concept, not a real molecule.[11] Analyzing the 1,4'-bipiperidine scaffold through the lens of pharmacophore modeling allows us to distill its essential interaction features. This abstraction is a powerful tool for virtual screening, lead optimization, and scaffold hopping to discover novel chemical entities with desired biological activity.[12][13]

This guide will use the development of a pharmacophore model for CCR1 antagonists as a practical case study, given the prevalence of the bipiperidine motif in this class of compounds.[9][10]

Foundational Principles: Ligand-Based vs. Structure-Based Pharmacophore Modeling

The strategy to develop a pharmacophore model depends on the available information about the biological target.[11][14] The two primary approaches are ligand-based and structure-based modeling.

| Modeling Approach | Principle | Required Input | Advantages | Limitations |

| Ligand-Based | Assumes that a set of active molecules share common chemical features arranged in a specific 3D geometry that dictates their activity.[14] | A set of structurally diverse ligands with known biological activity against the target. | Does not require a 3D structure of the target protein. Effective for well-characterized ligand sets. | The quality of the model is highly dependent on the diversity and accuracy of the input ligand data. The bioactive conformation is unknown. |

| Structure-Based | Derives pharmacophoric features directly from the 3D structure of the ligand-protein complex or the apo-protein's binding site.[14][15] | High-resolution 3D structure of the target protein (from X-ray crystallography, NMR) or a reliable homology model. | Provides a more direct understanding of key interactions. Can be used even when few active ligands are known. | Highly dependent on the accuracy and quality of the protein structure. May not fully capture receptor flexibility. |

For many GPCRs like CCR1, where high-resolution crystal structures were historically scarce, ligand-based methods have been predominant.[16][17] However, with the rise of structural biology, integrated hybrid approaches are becoming the standard.[18]

A Validated Workflow for Pharmacophore Generation and Screening

To ensure trustworthiness, any computational protocol must be a self-validating system. The following workflow incorporates critical validation steps at its core.

Caption: A comprehensive workflow for pharmacophore modeling and virtual screening.

Detailed Protocol: Ligand-Based Model Generation

This protocol assumes a training set of at least 15-20 structurally diverse CCR1 antagonists containing the 1,4'-bipiperidine scaffold.

Step 1: Ligand Set Preparation & Conformational Analysis

-

Objective: To generate realistic 3D conformations for each ligand in the training set, as the bioactive conformation is unknown.

-

Procedure:

-

Curate a training set of active CCR1 antagonists and a test set of active and inactive (decoy) molecules.

-

For each molecule, generate a set of low-energy 3D conformations using tools like Schrödinger's ConfGen or MOE's Conformational Search.[12][19] This step is critical because the pharmacophore model will be built by aligning these different conformations.

-

Assign chemical features to all atoms (e.g., Hydrogen Bond Acceptor/Donor, Hydrophobic, Aromatic, Positive/Negative Ionizable).

-

Step 2: Hypothesis Generation

-

Objective: To identify common pharmacophore models that are present in the active molecules.

-

Procedure:

-

Use software like Phase, LigandScout, or Catalyst to align the conformers of the active molecules and identify common 3D arrangements of chemical features.[12][19][20]

-

The software will generate a series of hypotheses, each defined by a set of features, their spatial locations, and exclusion volumes.

-

Each hypothesis is scored based on how well it maps to the active ligands and avoids mapping to inactive ones.

-

Step 3: Model Validation (The Trustworthiness Pillar)

-

Objective: To ensure the generated model can distinguish active compounds from inactive ones and is not a result of chance.[15][21]

-

Procedure:

-

Test Set Validation: Screen a separate test set (not used in model creation) containing known actives and inactives. A good model should identify the actives with high scores.[15][22]

-

Decoy Set Screening: Create a large database of decoy molecules (compounds with similar physicochemical properties to the actives but different topologies). A robust model should have a low hit rate for decoys.

-

Fischer's Randomization Test: The software (e.g., Catalyst) shuffles the activity data among the molecules and builds new hypotheses. If the original hypothesis has a significantly better score than the random ones, it is considered statistically valid.

-

Güner-Henry (GH) Score Calculation: This metric provides a quantitative measure of model quality. The formula is: GH = (Ha * (3A + Ht) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A))) Where: A = number of actives in the database, D = total number of molecules in the database, Ht = total number of hits, Ha = number of active hits. A GH score between 0.7 and 1.0 indicates a very good model.[21]

-

Caption: Inter-relationship of key pharmacophore model validation techniques.

Case Study: A Hypothetical Pharmacophore for 1,4'-Bipiperidine-based CCR1 Antagonists

Based on published structure-activity relationship (SAR) data for CCR1 antagonists, a common pharmacophore can be hypothesized.[10][23] Many antagonists feature a basic nitrogen, a hydrogen bond acceptor, and multiple hydrophobic/aromatic regions.

Caption: A hypothetical 5-feature pharmacophore model for a CCR1 antagonist.

Interpretation of the Model Features:

-

Positive Ionizable (PI): This feature typically corresponds to one of the protonated nitrogen atoms of the bipiperidine core, forming a key salt bridge with an acidic residue (e.g., Asp or Glu) in the receptor.

-

Hydrogen Bond Acceptor (HBA): Often an amide or carbonyl oxygen on a substituent attached to the bipiperidine scaffold.

-

Hydrophobic/Aromatic Features (HY/AR): These represent lipophilic side chains that occupy hydrophobic pockets within the transmembrane helices of the GPCR, contributing significantly to binding affinity.

Application: Virtual Screening Protocol

Objective: To identify novel molecules from a large database that match the validated pharmacophore model.

Procedure:

-

Database Preparation: Obtain a multi-conformer database of commercially available compounds (e.g., from Enamine, MolPort) or an in-house library.[19] Ensure the database has been properly prepared with 3D coordinates and assigned chemical features.

-

Pharmacophore Screening: Use the validated 5-feature model as a 3D query to screen the database. The software will rapidly filter molecules, retaining only those whose conformers can match the query features both chemically and spatially.

-

Hit Filtering & Docking:

-

The initial hit list may be large. Filter these hits based on drug-like properties (e.g., Lipinski's Rule of Five, ADMET predictions) to prioritize promising candidates.[11]

-

Perform molecular docking on the filtered hits using a model of the CCR1 receptor. This step refines the hit list by predicting the binding pose and estimating binding affinity, providing a more physically realistic assessment of the ligand-receptor interaction.[24][25]

-

| Validation Metric | Description | Value for a Good Model |

| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database. | EF > 1.0 (typically much higher) |

| Goodness of Hit (GH) Score | A comprehensive score that accounts for hit rates of actives and inactives.[21] | 0.7 - 1.0 |

| ROC Curve AUC | The Area Under the Curve for a Receiver Operating Characteristic plot. Measures the model's ability to discriminate between actives and inactives. | > 0.7 |

Experimental Validation of In Silico Hits

Computational models provide hypotheses that must be confirmed through empirical testing.[24][26] Hits identified through the virtual screening workflow should be:

-

Acquired or Synthesized: The top-ranked compounds are purchased or synthesized for biological evaluation.

-

Assayed for Biological Activity: In vitro assays, such as radioligand binding assays or functional assays (e.g., calcium mobilization or chemotaxis assays for CCR1), are performed to confirm the activity and determine the potency (IC₅₀ or EC₅₀) of the compounds.

-

SAR Confirmation: If active compounds are found, initial structure-activity relationship (SAR) studies are conducted on close analogs to confirm that the binding mode is consistent with the pharmacophore hypothesis.[27][28][29][30]

Conclusion and Future Perspectives

The 1,4'-bipiperidine scaffold is a demonstrably successful component in the design of high-affinity ligands. This guide has outlined a robust, validation-centric workflow for developing and applying pharmacophore models to harness the potential of this scaffold. By integrating ligand- and structure-based techniques, employing rigorous statistical validation, and refining hit lists with molecular docking, researchers can significantly enhance the efficiency of the drug discovery process.

Future advancements will likely involve the greater use of machine learning and artificial intelligence to refine pharmacophore models and predict bioactivity with even greater accuracy.[25] Furthermore, combining pharmacophore modeling with molecular dynamics simulations will provide deeper insights into the role of receptor flexibility and water networks in ligand binding, paving the way for the design of next-generation therapeutics built upon the versatile 1,4'-bipiperidine core.[31][32]

References

-

Rao, A. U., Palani, A., Chen, X., Huang, Y., Aslanian, R. G., West, R. E., Jr, Williams, S. M., Wu, R.-L., Hwa, J., Sondey, C., & Lachowicz, J. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176–6180. [Link]

-

Rodríguez, D., & Per-Ola, N. (2014). Computer-Aided Design of GPCR Ligands. In Methods in Molecular Biology (Vol. 1108, pp. 245–262). Springer. [Link]

-

Costantino, G., & Pese, G. (2013). Computational Approaches for Ligand Discovery and Design in Class-A G Protein- Coupled Receptors. Current Pharmaceutical Design, 19(12), 2196–2203. [Link]

-

ResearchGate. (n.d.). Pharmacophore model validation using GH score method. Retrieved January 11, 2026, from [Link]

-

Hijazi, M., Keri, D., Oggier, A., Sengar, A., Agosto, M., Wensel, T., & Barth, P. (2025). Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. bioRxiv. [Link]

-

Hijazi, M., Keri, D., Oggier, A., Sengar, A., Agosto, M., Wensel, T., & Barth, P. (2025). Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. bioRxiv. [Link]

-

Pro-Drug. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. Retrieved January 11, 2026, from [Link]

-

González-Lafuente, L., & Tiznado, W. (2014). The Roles of Computational Chemistry in the Ligand Design of G Protein-Coupled Receptors: How Far Have We Come and What Should We Expect? Molecular Informatics, 33(4), 249–262. [Link]

-

Pro-Drug. (n.d.). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved January 11, 2026, from [Link]

-

Wang, Q., Li, Y., & Wang, J. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PLOS ONE, 10(5), e0126927. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

-

Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved January 11, 2026, from [Link]

-

Schrödinger. (n.d.). Phase. Retrieved January 11, 2026, from [Link]

-

Li, Y., Zhang, J., & Wang, J. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(4), 2139–2147. [Link]

-

Ivanov, S. M., et al. (2021). Pharmacophore Model for SARS-CoV-2 3CLpro Small-Molecule Inhibitors and in Vitro Experimental Validation of Computationally Screened Inhibitors. Journal of Chemical Information and Modeling, 61(9), 4569–4580. [Link]

-

Profacgen. (n.d.). Pharmacophore Modeling. Retrieved January 11, 2026, from [Link]

-

Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Retrieved January 11, 2026, from [Link]

-

JIN DUN Chemical. (n.d.). 4-(1-piperidino)piperidine; 1,4′-bipiperidine. Retrieved January 11, 2026, from [Link]

-

Rekka, E. A., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Free Radical Biology and Medicine, 21(6), 817–825. [Link]

-

ResearchGate. (n.d.). Pharmacophore modeling, its applications, and experimental validation. Retrieved January 11, 2026, from [Link]

-

Gentile, F., et al. (2022). Computational Strategies Reshaping Modern Drug Discovery. Molecules, 27(19), 6293. [Link]

-

Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983–1987. [Link]

-